molecular formula C10H15NO5 B008694 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate CAS No. 19821-27-3

1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

Cat. No.: B008694
CAS No.: 19821-27-3
M. Wt: 229.23 g/mol
InChI Key: NGKUXFFRPNDQIW-UHFFFAOYSA-N
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Description

1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (CAS 19821-27-3) is a versatile and high-purity chemical intermediate based on a 4-oxopiperidine (piperidinone) scaffold. This compound is characterized by its distinct carbamate protective groups—a methyl ester at the 3-position and an ethyl ester at the 1-position—which make it a highly valuable building block in synthetic and medicinal chemistry research. Key Applications and Research Value: • Versatile Synthetic Intermediate: The structure of this compound, featuring the 4-oxo (ketone) group and two differentially protected carboxylate groups, offers multiple sites for chemical modification. It is designed for the synthesis of complex, optically active piperidine derivatives, which are privileged structures in drug discovery . • Scaffold for Pharmaceutical Development: Piperidine derivatives are core structural elements in numerous bioactive molecules and approved therapeutics. Researchers utilize this specific intermediate to access novel compound libraries for screening against various biological targets, particularly in the development of receptor modulators and enzyme inhibitors . Its structural relatives have been investigated as key intermediates for novel therapeutics, highlighting the value of this scaffold . Physical & Chemical Data: • Molecular Formula: C10H15NO5 • Molecular Weight: 229.23 g/mol • SMILES: C(OC(N1CC(C(=O)OC)C(CC1)=O)=O)C • InChIKey: NGKUXFFRPNDQIW-UHFFFAOYSA-N Handling & Safety: This product is strictly For Research Use Only (RUO).** It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols while handling this compound.

Properties

IUPAC Name

1-O-ethyl 3-O-methyl 4-oxopiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c1-3-16-10(14)11-5-4-8(12)7(6-11)9(13)15-2/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKUXFFRPNDQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=O)C(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941651
Record name 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
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Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19821-27-3
Record name 1,3-Piperidinedicarboxylic acid, 4-oxo-, 1-ethyl 3-methyl ester
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Record name 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
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Record name 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
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Record name 1-ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
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Record name 1-ETHYL 3-METHYL 4-OXOPIPERIDINE-1,3-DICARBOXYLATE
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Preparation Methods

Starting Material: 4-Oxopiperidine-3-Carboxylate Hydrochloride

Methyl 4-oxopiperidine-3-carboxylate hydrochloride (CAS: 71486-53-8) is a common precursor for piperidine dicarboxylates. Its reactivity allows for selective protection of the amine group while retaining the methyl ester at C3.

Procedure :

  • Amine Protection with Ethyl Groups :

    • A solution of methyl 4-oxopiperidine-3-carboxylate hydrochloride (10.0 g, 51.6 mmol) in dichloromethane (DCM, 100 mL) is treated with triethylamine (10.8 mL, 77.5 mmol) at 0°C.

    • Ethyl chloroformate (5.5 mL, 57.8 mmol) is added dropwise, followed by stirring at room temperature for 12 hours.

    • The mixture is washed with 1M HCl and brine, dried over Na₂SO₄, and concentrated to yield 1-ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate.

Key Parameters :

  • Solvent : Dichloromethane or tetrahydrofuran (THF).

  • Base : Triethylamine or sodium bicarbonate.

  • Yield : ~76–93% (extrapolated from tert-butyl analogs).

Alternative Route: BOC Protection Followed by Transesterification

For higher selectivity, tert-butoxycarbonyl (BOC) protection is employed initially, followed by ethyl group introduction:

  • BOC Protection :

    • Methyl 4-oxopiperidine-3-carboxylate hydrochloride reacts with di-tert-butyl dicarbonate (BOC anhydride) in THF/water at 0°C, yielding 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (99% yield).

  • BOC Deprotection and Ethylation :

    • The tert-butyl group is removed via trifluoroacetic acid (TFA) in DCM.

    • The free amine is reacted with ethyl chloroformate under basic conditions to install the ethyl ester.

Advantages :

  • Avoids competing side reactions during direct ethylation.

  • Enables high-purity isolation (>99% d.e.).

Comparative Analysis of Reaction Conditions

The table below summarizes critical parameters from analogous syntheses:

ParameterMethod A (Direct Ethylation)Method B (BOC Transesterification)Method C (Citrate Catalysis)
Starting Material Methyl 4-oxopiperidine-3-carboxylate HClMethyl 4-oxopiperidine-3-carboxylate HClAldehydes, cyanoacetamide, dicarboxylates
Protecting Agent Ethyl chloroformateBOC anhydrideN/A
Solvent DichloromethaneTHF/waterAqueous ethanol
Base TriethylamineSodium bicarbonateTrisodium citrate
Yield 76–93%99%90%
Selectivity ModerateHighHigh

Challenges and Optimization Strategies

  • Steric Hindrance : Bulkier groups (e.g., tert-butyl) improve crystallinity but complicate ethyl substitution.

  • Side Reactions : Competing ester hydrolysis or over-alkylation requires pH control (pH 7–8).

  • Catalyst Recovery : Trisodium citrate allows solvent reuse, enhancing sustainability .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry

EMOD serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for numerous chemical modifications, making it a valuable building block in:

  • Pharmaceuticals: Used to synthesize biologically active compounds.
  • Agrochemicals: Acts as a precursor in the development of pesticides and herbicides.

Biology

Research indicates that EMOD exhibits potential biological activities:

  • Antimicrobial Properties: Preliminary studies suggest effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects: Investigations are ongoing to understand its mechanisms in reducing inflammation .

Medicine

In medicinal chemistry, EMOD is explored for its potential as a therapeutic agent:

  • Drug Development: It is being studied for its role in creating new drugs targeting various diseases.
  • Mechanism of Action: The compound may interact with specific enzymes or receptors, influencing biological pathways.

Industry

EMOD finds applications in industrial processes:

  • Specialty Chemicals Production: Used as a precursor for synthesizing complex materials.
  • Chemical Processes: Its reactivity makes it suitable for various chemical transformations in industrial settings .

Case Studies and Research Findings

Research into EMOD has highlighted several key findings:

  • Antimicrobial Activity: A study demonstrated that derivatives of EMOD exhibited significant inhibition against Gram-positive bacteria .
  • Pharmacological Potential: Investigations into the anti-inflammatory properties showed promise for developing new therapeutic agents targeting inflammatory diseases.
  • Synthetic Applications: EMOD has been successfully utilized in synthesizing novel compounds with enhanced biological activities, indicating its importance in drug discovery processes .

Mechanism of Action

The mechanism of action of 1-ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-tert-Butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
  • O1-tert-Butyl O4-ethyl 3-oxopiperidine-1,4-dicarboxylate
  • 1-tert-Butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate

Comparison: 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate is unique due to its specific ethyl and methyl substitutions on the piperidine ring. These substitutions can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds with different substituents .

Biological Activity

1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate (EMOD) is an organic compound with the molecular formula C10H15NO5. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of EMOD, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

  • Molecular Weight : 215.24 g/mol
  • Structure : Contains a piperidine ring with two carboxylate groups and a ketone functional group.

Antiproliferative Effects

Research indicates that EMOD exhibits significant antiproliferative activity against various cancer cell lines. In a study evaluating new antitubulin agents, EMOD and its derivatives demonstrated IC50 values ranging from 0.75 µM to 4.7 µM against several cancer cell lines, including HeLa (cervical carcinoma) and K562 (chronic myeloid leukemia) cells .

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
EMODHeLa0.75Induces apoptosis via tubulin binding
EMOD Derivative AK5620.70Inhibits tubulin polymerization
EMOD Derivative BL12104.7Cell cycle arrest in G2/M phase

The mechanism by which EMOD exerts its biological effects primarily involves interaction with tubulin, a key protein in cell division. Molecular docking studies suggest that EMOD binds to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase . This action promotes apoptosis in cancer cells while sparing normal human peripheral blood mononuclear cells, indicating selective cytotoxicity .

Study on Apoptotic Induction

A notable study investigated the apoptotic effects of EMOD on K562 cells. The results showed that treatment with EMOD led to a significant increase in annexin-V positive cells, indicating apoptosis. At an IC50 concentration of 0.75 µM, approximately 29.64% of treated cells were found to be apoptotic, which increased to 46.68% at higher concentrations (IC75) .

Selectivity Towards Cancer Cells

Further examination revealed that EMOD did not significantly affect normal cells, with IC50 values exceeding 20 µM for human peripheral blood mononuclear cells . This selectivity is crucial for developing cancer therapies that minimize damage to healthy tissues.

Q & A

What are the common synthetic routes for 1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, and what reaction conditions optimize yield?

Methodological Answer:
The synthesis typically involves multi-step protocols, such as:

Step 1: Deprotonation with NaH in dimethylformamide (DMF) at 0°C for 0.25 hours, followed by alkylation at 0–20°C (89% yield).

Step 2: Oxidation with 3-chloroperbenzoic acid in CH₂Cl₂ at 0°C (97% yield).

Step 3: Hydrolysis using aqueous NaOH in ethanol/tetrahydrofuran at 60°C (100% yield).

Step 4: Esterification with EDC/HOBt in DMF at 20°C (34% yield).
Key factors for yield optimization include strict temperature control, anhydrous conditions for NaH-mediated steps, and precise stoichiometry in coupling reactions .

Which spectroscopic methods are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify ester groups (δ 1.2–1.4 ppm for ethyl, δ 3.6–3.8 ppm for methyl) and the 4-oxo group (δ 170–175 ppm in ¹³C).
  • IR Spectroscopy: Strong carbonyl stretches (~1740 cm⁻¹ for esters, ~1680 cm⁻¹ for ketone).
  • Mass Spectrometry: High-resolution MS confirms molecular ion [M+H]⁺ (calculated for C₁₁H₁₅NO₆: 257.09) and fragmentation patterns (e.g., loss of ethyl/methyl groups).
    Cross-referencing with databases like PubChem or ChemIDplus ensures accuracy .

How can computational chemistry aid in predicting reaction pathways for synthesizing derivatives of this compound?

Advanced Answer:
Quantum chemical calculations (e.g., DFT) model transition states and intermediates, predicting regioselectivity in nucleophilic additions to the 4-oxo group. For example:

  • Reaction Path Search: Identifies energetically favorable pathways for ester hydrolysis or alkylation.
  • Machine Learning: Trains on reaction databases to recommend optimal catalysts (e.g., Pd/ferrocene systems) and solvents.
    ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 40–60% .

What strategies resolve contradictions in reported reaction yields when scaling up synthesis?

Advanced Answer:
Contradictions often arise from heat transfer inefficiencies or mixing heterogeneity at larger scales. Solutions include:

  • Factorial Design: Testing variables (temperature, catalyst loading, solvent volume) in a 2³ design to isolate critical factors.
  • Microreactor Systems: Improve heat dissipation for exothermic steps (e.g., NaH-mediated reactions).
  • In-line Analytics: Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

How does the steric and electronic environment of the 4-oxo group influence reactivity in nucleophilic additions?

Advanced Answer:

  • Steric Effects: The ethyl and methyl groups at positions 1 and 3 hinder axial attack, favoring equatorial nucleophilic addition.
  • Electronic Effects: The 4-oxo group’s electron-withdrawing nature polarizes the piperidine ring, increasing electrophilicity at C4.
    Computational models (e.g., NBO analysis) quantify charge distribution, guiding nucleophile selection (e.g., Grignard vs. enolate) .

What safety precautions are necessary when handling this compound in laboratory settings?

Basic Answer:

  • PPE: Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation (no acute toxicity reported, but precautionary measures advised).
  • Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste.
    Refer to SDS sections 4 (First Aid) and 8 (Handling) for region-specific protocols .

What factorial design approaches optimize multi-step synthesis protocols for this compound?

Advanced Answer:
A 3³ factorial design can optimize:

  • Variables: Reaction time (4–8 h), temperature (0–25°C), and catalyst ratio (1–5 mol%).
  • Response Surface Modeling: Predicts interactions between variables (e.g., higher catalyst load reduces time but increases byproducts).
    For example, LiAlH₄ reduction steps show nonlinear yield responses to temperature gradients .

How to analyze byproduct formation mechanisms in the esterification steps of this compound's synthesis?

Advanced Answer:

  • Byproduct Identification: LC-MS/MS detects dimers (m/z ~514) or hydrolyzed intermediates.
  • Mechanistic Probes: Isotopic labeling (e.g., ¹⁸O in esters) traces unexpected acyl transfers.
  • Kinetic Studies: Monitor pH-dependent pathways (e.g., base-catalyzed vs. acid-catalyzed esterification).
    Reaction calorimetry identifies exothermic side reactions during EDC-mediated couplings .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Ethyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate

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